Regioisomer Differentiation: 1-yl vs. 2-yl Carbonyl Attachment Alters Molecular Topology
Morpholino(6-azaspiro[2.5]octan-1-yl)methanone places the morpholinocarbonyl group at the 1-position of the spirocyclic framework, directly adjacent to the cyclopropane ring. The regioisomer 6-azaspiro[2.5]octan-2-yl(morpholin-4-yl)methanone—which shares the identical CAS 1339375-00-6 in some vendor listings—attaches the morpholine carbonyl at the 2-position, producing a distinct three-dimensional arrangement . Although no direct head-to-head biological comparison of these two regioisomers has been published, precedent from chiral 6-azaspiro[2.5]octane M₄ antagonists demonstrates that the spatial positioning of substituents around the spirocyclic core is a primary driver of receptor potency: the R enantiomer (VU6011438) showed roughly 2-fold greater human M₄ potency than its S counterpart (IC₅₀ = 12 nM vs. 28 nM) [1]. This establishes that topology at the spirocyclic attachment point is not neutral—it meaningfully impacts molecular recognition.
| Evidence Dimension | Regioisomer topology (1-yl vs. 2-yl morpholinocarbonyl attachment) |
|---|---|
| Target Compound Data | Morpholinocarbonyl at 1-position of 6-azaspiro[2.5]octane (C₁₂H₂₀N₂O₂, MW 224.30) |
| Comparator Or Baseline | 6-Azaspiro[2.5]octan-2-yl(morpholin-4-yl)methanone: morpholinocarbonyl at 2-position (same molecular formula, CAS ambiguously shared) |
| Quantified Difference | No direct potency data for this regioisomer pair; class-level inference from enantiomer pairs shows 2.3-fold IC₅₀ shift (12 vs. 28 nM) driven solely by spatial orientation [1] |
| Conditions | Structural comparison; enantiomer potency data from human M₄ calcium mobilization assays [1] |
Why This Matters
For medicinal chemistry teams, specifying the correct regioisomer is essential because attachment-point topology has been shown in the same scaffold class to produce at least 2-fold potency differentials, and SAR cannot be transferred between regioisomers.
- [1] Bender AM, et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett. 2022;56:128479. PMID: 34838649. (R vs. S enantiomer IC₅₀ data for human M₄). View Source
